
n-(3-Cyanophenyl)-6-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(3-Cyanophenyl)-6-methylnicotinamide: is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom of the nicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanophenyl)-6-methylnicotinamide typically involves the reaction of 3-cyanophenylamine with 6-methylnicotinic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: n-(3-Cyanophenyl)-6-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(3-Cyanophenyl)-6-methylnicotinamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of n-(3-Cyanophenyl)-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. The cyanophenyl group plays a crucial role in the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
- n-(3-Cyanophenyl)-2-methylnicotinamide
- n-(4-Cyanophenyl)-6-methylnicotinamide
- n-(3-Cyanophenyl)-6-ethylnicotinamide
Comparison: n-(3-Cyanophenyl)-6-methylnicotinamide is unique due to the specific positioning of the cyanophenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C14H11N3O |
|---|---|
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
N-(3-cyanophenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N3O/c1-10-5-6-12(9-16-10)14(18)17-13-4-2-3-11(7-13)8-15/h2-7,9H,1H3,(H,17,18) |
InChI-Schlüssel |
IYXRUGKSEUYBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


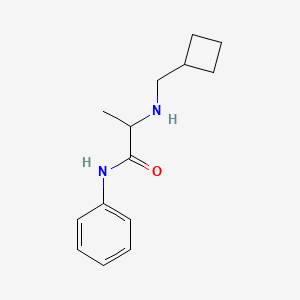
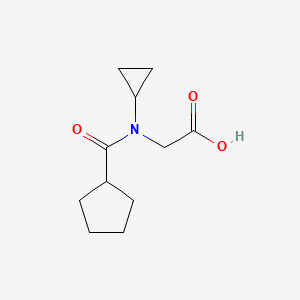
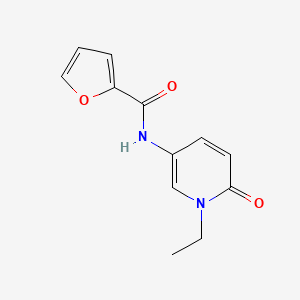
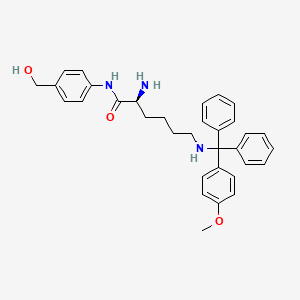
![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)


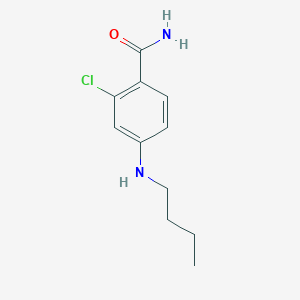
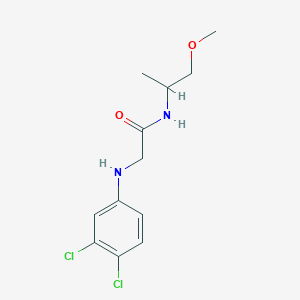
![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)
![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)

![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)
